molecular formula C11H10ClNO B1324226 5-(2-Chlorophenyl)-5-oxovaleronitrile CAS No. 898767-76-5

5-(2-Chlorophenyl)-5-oxovaleronitrile

Cat. No.: B1324226
CAS No.: 898767-76-5
M. Wt: 207.65 g/mol
InChI Key: FNGABGCJIKNTNN-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-5-oxovaleronitrile is an organic compound with the molecular formula C11H8ClNO It is a derivative of valeric acid, where the hydrogen atom at the fifth position is replaced by a 2-chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chlorophenyl)-5-oxovaleronitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-5-oxovaleronitrile: Similar structure but with the chlorine atom at the para position.

    5-(2-Chlorophenyl)-5-oxovaleric acid: The nitrile group is replaced by a carboxylic acid group.

    5-(2-Chlorophenyl)-5-aminovaleronitrile: The oxo group is replaced by an amino group.

Uniqueness

5-(2-Chlorophenyl)-5-oxovaleronitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGABGCJIKNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642240
Record name 5-(2-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-76-5
Record name 5-(2-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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